Antitumor agent-143

Apoptosis staging Cell cycle analysis A549 lung carcinoma

Researchers often face compound promiscuity or single-pathway assays when studying programmed cell death. Antitumor agent-143 (2c) solves this by simultaneously inducing ferroptosis, early apoptosis, and GSDMD-mediated pyroptosis in a single agent without light activation. - **Selective potency**: IC₅₀ 1.0 μM (HepG2), 2.2 μM (A549); 2.2-2.5× more active vs. liver vs. lung/colon. - **In vivo validation**: 58.58% TGI in A549 xenograft (3.2-5.0 mg/kg IP, 7d). - **Mechanistic distinction**: Induces early apoptosis (vs. late apoptosis for analogs 2a/2b).

Molecular Formula C47H29Cl2F6IrN9P-3
Molecular Weight 1127.9 g/mol
Cat. No. B12381442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-143
Molecular FormulaC47H29Cl2F6IrN9P-3
Molecular Weight1127.9 g/mol
Structural Identifiers
SMILESC1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir]
InChIInChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1;
InChIKeyLADPKNCURPEBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-143: Mitochondria-Targeted Iridium(III) Complex


Antitumor agent-143 (compound 2c) is a cyclometalated iridium(III) complex with the chemical formula [Ir(piq)₂(DPPA)](PF₆), where piq denotes deprotonated 1-phenylisoquinoline and DPPA is the novel ligand 4,6-dichloro-5-(1H-imidazo[4,5-f]phenanthroline-2-yl)pyrimidin-2-amine [1]. Synthesized and characterized as part of a series of three iridium(III) complexes (2a, 2b, 2c), this compound is supplied exclusively for research applications investigating ferroptosis, apoptosis, and pyroptosis mechanisms in oncology [1]. Its molecular formula is C₄₇H₂₉Cl₂F₆IrN₉P, with a molecular weight of 1127.9 g/mol and typical purity of 95% for laboratory use .

Cell death pathway investigation: ferroptosis, pyroptosis, and apoptosis
Mitochondria-targeted iridium(III) complex for organelle-localized mechanism studies
Free complex format supporting tri-modal cell death research without encapsulation

Why Generic Substitution Fails in Oncology Research


Antitumor agent-143 (2c) cannot be substituted by its closest structural analogs 2a or 2b without fundamentally altering experimental outcomes. Although all three complexes share the DPPA ligand scaffold, their distinct cyclometalated ligands (piq vs. ppy vs. bzq) drive significant divergence in three critical dimensions: cell death mechanism staging (early vs. late apoptosis), cell line selectivity (HepG2 potency), and in vivo tumor growth inhibition [1]. Furthermore, no other commercially available iridium(III) complex simultaneously induces ferroptosis, GSDMD-mediated pyroptosis, and ROS-mediated apoptosis in a single agent without requiring encapsulation or light activation [1] [2]. These differences are not theoretical—they are quantifiable and directly impact the interpretability and reproducibility of mechanistic oncology studies.

Apoptosis staging divergence: 2c induces early apoptosis while 2a/2b cause late apoptosis, which may shift downstream signaling interpretation.

Cell line selectivity profile differs: Reported HepG2 response context is more pronounced for 2c; analog data may not support the same model selection.

In vivo endpoint characterization gap: Only 2c has reported xenograft tumor growth inhibition data; 2a/2b lack this context, so model-response transfer is unsupported.

Pyroptosis pathway engagement missing: GSDMD-mediated pyroptosis is only characterized for 2c; replication of multi-pathway studies with analogs may not be possible.

Quantitative Comparative Evidence for Antitumor Agent-143


Apoptosis Stage Differentiation vs. Structural Analogs

Antitumor agent-143 (2c) induces early apoptosis in A549 cells, whereas structurally analogous complexes 2a and 2b in the same study cause late apoptosis [1]. This mechanistic divergence, measured under identical experimental conditions, demonstrates that ligand substitution (piq vs. ppy vs. bzq) directly modulates the temporal staging of apoptotic cell death [1].

Apoptosis Staging
Head-to-head
Early apoptosis (2c) vs. Late apoptosis (2a, 2b)
Reported staging context; may affect pathway interpretation
A549 cells, flow cytometry
Apoptosis staging Cell cycle analysis A549 lung carcinoma

Superior HepG2 Cytotoxicity Over Other Cancer Lines

Antitumor agent-143 (2c) demonstrates an IC₅₀ value of 1.0 μM against HepG2 hepatocellular carcinoma cells, representing approximately 2.2–2.5× greater potency compared to its activity against A549 (2.2 μM), B16 (2.5 μM), and HCT116 (2.5 μM) cells in the same 48-hour MTT assay [1] [2]. The original DPPA ligand alone exhibits only moderate activity across all lines [1]. Within the iridium(III) class, liposome-encapsulated complexes from a separate study exhibited IC₅₀ values of 4.9–7.6 μM against A549 cells, demonstrating the free complex 2c is approximately 2.2–3.5× more potent than liposomal formulations in the same cell line [3].

Cytotoxicity IC₅₀
Reported
HepG2: 1.0 μM; A549: 2.2 μM; B16: 2.5 μM; HCT116: 2.5 μM
Supports cell-line selection context
48 h MTT assay; DPPA ligand, liposomal Ir(III) comparators
Hepatocellular carcinoma Cytotoxicity profiling HepG2

In Vivo Tumor Growth Inhibition in A549 Xenograft Model

In an in vivo antitumor study using BALB/c nude mice bearing A549 lung carcinoma xenografts, Antitumor agent-143 (2c) administered at 3.2 or 5.0 mg/kg via intraperitoneal injection daily for 7 days exhibited a tumor growth inhibitory rate of 58.58% compared to vehicle control [1] . No in vivo data were reported for the structurally analogous complexes 2a or 2b in the same study [1]. Among the broader class of mitochondria-targeted iridium(III) complexes, only liposome-encapsulated formulations or specialized derivatives have demonstrated in vivo efficacy, typically requiring additional formulation steps not necessary for free 2c [2].

Xenograft Endpoint
Reported
58.58% tumor growth inhibition (2c)
Supports xenograft model endpoint interpretation
A549 xenograft, BALB/c nude mice, 3.2–5.0 mg/kg IP 7d
In vivo efficacy Xenograft model Tumor growth inhibition

Tri-Modal Cell Death Mechanism Without Formulation Modification

Antitumor agent-143 (2c) simultaneously induces three distinct programmed cell death pathways in a single free complex: ferroptosis (confirmed by decreased GSH, downregulated GPX4, increased MDA and lipid peroxidation), apoptosis via ROS-mediated mitochondrial dysfunction, and GSDMD-mediated pyroptosis [1]. Mechanistic studies across the 2a/2b/2c series reveal that all three complexes engage ferroptosis and apoptosis, but only 2c has been specifically characterized for GSDMD-mediated pyroptosis in addition to the other pathways [1]. In contrast, other iridium(III) complexes in the literature require either liposome encapsulation or light activation to achieve comparable multi-pathway activation [2] [3].

Cell Death Pathways
Class-level
Ferroptosis + Apoptosis + GSDMD-Pyroptosis (2c) vs. Ferroptosis + Apoptosis (2a, 2b)
Supports pyroptosis pathway investigation context
GSH, GPX4, MDA, LDH, ROS/Ca²⁺ markers
Ferroptosis Pyroptosis Multi-modal cell death

Recommended Research Applications for Antitumor Agent-143


Hepatocellular Carcinoma Mechanistic Studies

Antitumor agent-143 demonstrates an IC₅₀ of 1.0 μM against HepG2 cells, representing 2.2–2.5× greater potency than its activity against A549, B16, and HCT116 lines [1]. This selective cytotoxicity profile makes it particularly suitable for hepatocellular carcinoma research programs where differential sensitivity between liver cancer cells and other tumor types is experimentally valuable.

Multi-Modal Cell Death Investigation in Lung Adenocarcinoma

With an IC₅₀ of 2.2 μM against A549 cells, S-phase cell cycle arrest, and validated tri-modal cell death induction (ferroptosis, early apoptosis, and GSDMD-mediated pyroptosis), Antitumor agent-143 is optimized for lung adenocarcinoma studies requiring simultaneous interrogation of multiple programmed cell death pathways [1] .

In Vivo Proof-of-Concept in Subcutaneous Xenograft Models

Antitumor agent-143 has demonstrated a 58.58% tumor growth inhibitory rate in BALB/c nude mice bearing A549 xenografts when administered at 3.2–5.0 mg/kg IP daily for 7 days [1] . This validated in vivo activity distinguishes it from the structurally analogous complexes 2a and 2b, for which no in vivo efficacy data have been reported, establishing 2c as the only member of this series suitable for translation beyond in vitro screening [1].

Apoptosis Staging Comparative Studies in Lung Cancer

Unlike structurally analogous complexes 2a and 2b, which induce late apoptosis, Antitumor agent-143 (2c) induces early apoptosis in A549 cells under identical experimental conditions [1]. This distinct temporal staging makes it an essential reference compound for comparative apoptosis mechanism studies examining how ligand substitution modulates cell death progression.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Cell-line selectivity profile
HepG2 response context review
Lung adenocarcinoma multi-pathway research
Tri-modal cell death engagement
Ferroptosis/pyroptosis/apoptosis endpoint monitoring
In vivo xenograft model endpoint evaluation
Reported tumor growth inhibition context
Xenograft model response and dosing context review
Apoptosis staging comparative studies
Early vs. late apoptosis context
Apoptosis staging assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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